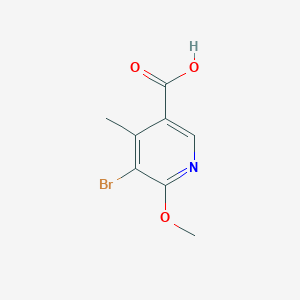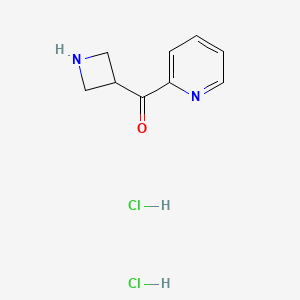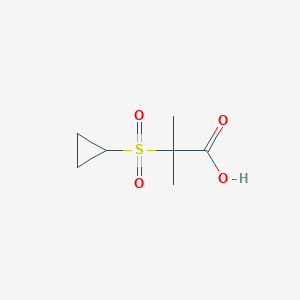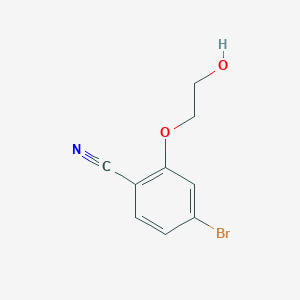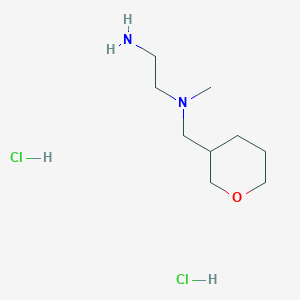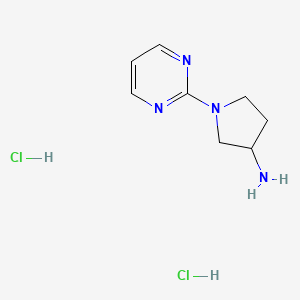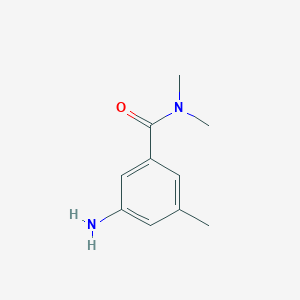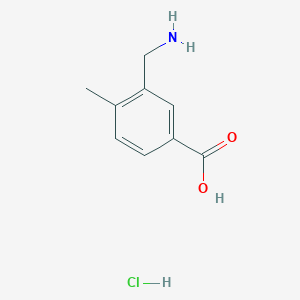
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is used as a pharmaceutical intermediate . It is known to be involved in Suzuki-Miyaura reactions . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular formula of this compound is C8H10ClNO2 . The InChIKey is SJCCOASSOPUHEN-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=CC(=C1)C(=O)O)CN.Cl .
Chemical Reactions Analysis
This compound is used as intermediates in Suzuki-Miyaura reactions . It is also known to be an effective catalyst for amidation and esterification of carboxylic acids .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 187.62 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 187.0400063 g/mol .
科学的研究の応用
Synthesis and Antibiotic Biosynthesis
3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is significant in the synthesis of various compounds, particularly in the field of antibiotic biosynthesis. Becker (1984) demonstrated the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for studying the biosynthesis and synthesis of several important classes of antibiotics (Becker, 1984).
Preparation of Aminomethylmonoalkylphosphinate
Ding and Yan (2012) reported an efficient protocol for preparing a novel aminomethylmonoalkylphosphinate, starting from 4-methylbenzoic acid. This process is important for the development of various chemical compounds (Ding & Yan, 2012).
Synthesis of Hydrogen Bond Mediated Open-Frame Networks
Varughese and Pedireddi (2005) explored the synthesis of coordination assemblies of 3,5-dinitro-4-methylbenzoic acid with Pr(III), forming host structures stable up to 300°C. This study is significant for understanding the hydrogen bond-mediated assembly in coordination polymers (Varughese & Pedireddi, 2005).
Production of Anti-Cancer Drugs
Sheng-li (2004) researched the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for creating some anti-cancer drugs that inhibit thymidylate synthase. This demonstrates the compound's relevance in pharmaceutical research, particularly in oncology (Sheng-li, 2004).
Complexation Studies
Brown et al. (1993) conducted a study on the complexation of benzoic, 4-methylbenzoic and (RS)-2-phenylpropanoic acids with β-cyclodextrin, shedding light on the compound's interactions and stability constants in various chemical environments (Brown et al., 1993).
Central Nervous System Activity
Hirai et al. (1982) evaluated amino acid amide derivatives of 3-(aminomethyl)triazolylbenzophenones for CNS activity, highlighting the potential of this compound derivatives in pharmacological applications (Hirai et al., 1982).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-4-methylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOXROYHWZDYMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087761-42-9 |
Source


|
| Record name | 3-(aminomethyl)-4-methylbenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

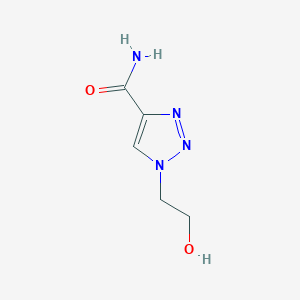
![tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate](/img/structure/B1382144.png)

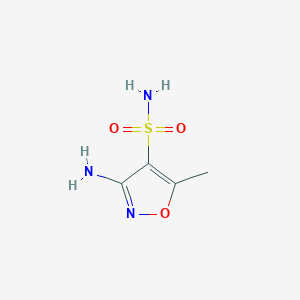
![8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1382147.png)
